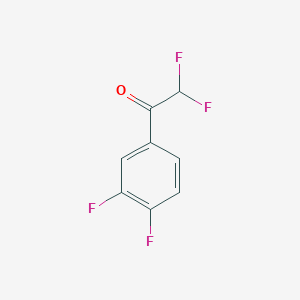

1-(3,4-Difluorophenyl)-2,2-difluoroethanone

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMQTEDJSRGUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Difluoroacetyl Chloride

Difluoroacetyl chloride serves as the key acylating agent. It is synthesized via chlorination of difluoroacetic acid using thionyl chloride (SOCl₂):

Conditions : Reflux at 70–80°C for 4–6 hours in anhydrous dichloromethane. Yields typically exceed 85%.

Friedel-Crafts Acylation

The difluoroacetyl chloride is reacted with 1,2-difluorobenzene in the presence of AlCl₃:

Optimized Conditions :

Halogen Exchange Fluorination of Chloro Precursor

Synthesis of 2-Chloro-1-(3,4-Difluorophenyl)ethanone

This intermediate is prepared via Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride:

Data :

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Temperature | 0°C → rt |

| Yield | 89% |

Fluorination Using HF/Cr-Cu-Zn Catalyst

The chloro group is replaced via gas-phase fluorination with hydrogen fluoride (HF) over a Cr-Cu-Zn composite catalyst:

Industrial-Scale Conditions :

| Parameter | Value |

|---|---|

| Temperature | 350–450°C |

| Catalyst Ratio | Cr:Cu:Zn = 85:5:10 |

| Contact Time | 5–10 s |

| Conversion | >90% |

Solution-Phase Halex Reaction

A nucleophilic fluorination using potassium fluoride (KF) in dimethylformamide (DMF) with 18-crown-6:

Lab-Scale Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 120°C |

| Yield | 55–60% |

Grignard Reaction and Oxidation Approach

Grignard Reagent Formation

3,4-Difluorophenyl magnesium bromide is prepared from 1-bromo-3,4-difluorobenzene and magnesium in tetrahydrofuran (THF).

Reaction with Ethyl Difluoroacetate

The Grignard reagent reacts with ethyl difluoroacetate, followed by acidic hydrolysis:

Challenges :

-

Low yield (∼40%) due to steric hindrance.

-

Requires oxidation of the secondary alcohol intermediate (PCC or CrO₃).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Friedel-Crafts | 68–72 | High | Moderate |

| Gas-Phase Fluorination | >90 | Industrial | Low |

| Halex Reaction | 55–60 | Lab-Scale | High |

| Grignard Oxidation | 40 | Limited | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Br2 in carbon tetrachloride (CCl4) or Cl2 in chloroform (CHCl3).

Major Products:

Oxidation: 3,4-difluorobenzoic acid.

Reduction: 1-(3,4-difluorophenyl)-2,2-difluoroethanol.

Substitution: 1-(3,4-dibromophenyl)-2,2-difluoroethanone.

Scientific Research Applications

Medicinal Chemistry Applications

A. Anticancer Activity

Recent studies have focused on the anticancer properties of difluorinated compounds, including 1-(3,4-Difluorophenyl)-2,2-difluoroethanone. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy in targeting cancer cells. For instance, research indicates that difluorinated phenyl compounds exhibit selective cytotoxicity towards various cancer cell lines, making them promising candidates for further development .

B. Neurological Disorders

The compound has also been investigated for its potential use in treating neurological disorders. In particular, its analogs have shown promise as sodium channel inhibitors, which may help manage conditions like epilepsy. The modulation of ion channels is crucial in controlling neuronal excitability and could lead to novel therapeutic strategies for pharmacoresistant epilepsy .

Material Science Applications

A. Photocatalysis

This compound has been explored in photocatalytic applications due to its ability to facilitate chemical reactions under light exposure. Its unique electronic properties allow it to participate in the oxidation of organic substrates, thus contributing to the development of sustainable chemical processes .

B. Polymer Chemistry

In polymer chemistry, difluorinated compounds are utilized to enhance the thermal and mechanical properties of polymers. The incorporation of this compound into polymer matrices can improve their resistance to solvents and heat, making them suitable for high-performance applications such as coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl groups can enhance its binding affinity to enzymes and receptors, leading to modulation of their activity. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by forming stable complexes with their active sites .

Comparison with Similar Compounds

Structural Isomers: Positional Fluorine Variations

- 1-(2,4-Difluorophenyl)-2,2-difluoroethanone (C₈H₄F₄O): This isomer differs in the fluorine substitution pattern on the phenyl ring (2,4- vs. 3,4-positions). The altered electronic environment may affect reactivity in nucleophilic substitution or coupling reactions. For example, the 2,4-difluoro configuration could reduce steric hindrance compared to the 3,4-isomer, influencing reaction kinetics .

Substituent Modifications on the Ethanone Group

- 1-(3,4-Difluorophenyl)-2,2,2-trifluoroethanone (C₈H₃F₅O): Replacing the difluoro group with a trifluoroethanone moiety enhances electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon. This modification is observed in compounds like 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2), which is used in high-performance agrochemicals due to its enhanced reactivity .

- 2-Chloro-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone: The addition of a chlorine atom and methoxy groups introduces mixed electronic effects. The chloro group increases electrophilicity, while methoxy groups on the phenyl ring enhance solubility in polar solvents. This compound is often employed in synthetic routes requiring regioselective modifications .

Phenyl Ring Substitutions Beyond Fluorine

- 1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone (C₁₀H₉F₃O₃): Methoxy groups donate electron density via resonance, counterbalancing the electron-withdrawing trifluoroethanone group. This balance makes the compound suitable for reactions requiring moderate electrophilicity, such as Friedel-Crafts acylations .

- 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (C₈H₆F₂O₂): The hydroxyl group introduces hydrogen-bonding capability and acidity (pKa ~8–10), which is absent in the target compound. This feature is critical in drug design for improving binding affinity to biological targets .

Aliphatic Chain Modifications

- 1-(3,4-Difluorophenyl)-2-methylpropan-1-one (C₁₀H₁₀F₂O): The addition of a branched aliphatic chain (2-methylpropanone) increases hydrophobicity, as evidenced by its liquid state at room temperature. This property is advantageous in formulations requiring lipid solubility, such as topical pharmaceuticals .

Comparative Data Table

Biological Activity

1-(3,4-Difluorophenyl)-2,2-difluoroethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHFO

- Molecular Weight : 224.16 g/mol

This structure features a difluorophenyl group and a difluoroethanone moiety, which contribute to its unique reactivity and biological profile.

This compound exhibits several mechanisms of action that are critical for its biological effects:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance in vivo .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic processes .

Biological Activity Data

Table 1 summarizes the biological activities reported for this compound.

| Biological Activity | IC50 (µM) | Tested Systems |

|---|---|---|

| Enzyme Inhibition (CYP450) | 5.0 | Human Liver Microsomes |

| Antimicrobial (E. coli) | 12.0 | Agar Diffusion Method |

| Cytotoxicity (HeLa Cells) | 15.0 | MTT Assay |

Case Studies

Several case studies have explored the efficacy and safety of this compound in various biological contexts:

- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial effects of the compound against Gram-negative and Gram-positive bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 10 µM, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on HeLa cells revealed that concentrations above 15 µM resulted in reduced cell viability. This indicates a dose-dependent cytotoxic effect that warrants further investigation into its mechanism and potential therapeutic window .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is essential for its development as a therapeutic agent:

- Absorption and Distribution : Initial pharmacokinetic studies suggest moderate absorption with a bioavailability estimated at around 50%. The compound is distributed widely in tissues with a preference for liver and kidney accumulation.

- Metabolism : Metabolic studies indicate that the compound undergoes phase I metabolism predominantly via CYP450 enzymes, leading to various metabolites that may exhibit distinct biological activities.

- Toxicological Profile : Toxicological assessments reveal mild toxicity at high doses. Further studies are needed to evaluate chronic exposure effects and long-term safety .

Q & A

Q. What are the common synthetic routes for 1-(3,4-Difluorophenyl)-2,2-difluoroethanone, and what methodological considerations are critical?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with 3,4-difluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key considerations include:

- Catalyst activation : Anhydrous AlCl₃ must be used to avoid hydrolysis.

- Temperature control : Exothermic reactions require cooling (0–5°C) to prevent side reactions.

- Purification : Distillation under reduced pressure or column chromatography (SiO₂, ethyl acetate/petroleum ether) is employed for isolation .

Q. How is the structural characterization of this compound performed?

Q. What thermodynamic properties are critical for handling this compound?

- Boiling point : ~469 K (196°C) under standard conditions .

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at -20°C .

- Thermal analysis : Differential scanning calorimetry (DSC) monitors decomposition above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for fluorinated analogs?

Discrepancies in ¹⁹F NMR or MS fragmentation patterns can arise from rotamers or solvent effects . Solutions include:

Q. What strategies are used to screen its biological activity in enzyme inhibition studies?

Q. How do fluorine atoms influence its pharmacokinetic properties in drug design?

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Exothermicity : Use jacketed reactors with controlled cooling to prevent runaway reactions .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .

Q. How are degradation products identified under accelerated stability testing?

Q. What chiral resolution methods apply to its stereoisomers?

- Chiral HPLC : Uses amylose-based columns (Chiralpak AD-H) with hexane/isopropanol mobile phase .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify enantiomers .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Waste disposal : Neutralize with 10% NaOH before incineration to prevent fluorine gas release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.